

# An In-depth Technical Guide to 5-(Trifluoromethyl)pyrimidin-2-amine

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## Compound of Interest

Compound Name: 5-(Trifluoromethyl)pyrimidin-2-amine

Cat. No.: B1316368

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This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological significance of **5-(Trifluoromethyl)pyrimidin-2-amine**. This fluorinated heterocycle serves as a crucial building block in medicinal chemistry, primarily due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability of derivative compounds.

## Core Chemical and Physical Properties

**5-(Trifluoromethyl)pyrimidin-2-amine**, identified by CAS Number 69034-08-8, is a solid at room temperature. The trifluoromethyl group at the C5 position significantly influences the electron density of the pyrimidine ring, impacting its reactivity and interaction with biological targets. A summary of its key physical and chemical properties is presented below.

Property	Value	Reference(s)
CAS Number	69034-08-8	[1]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> F <sub>3</sub> N <sub>3</sub>	[1]
Molecular Weight	163.10 g/mol	[1]
Appearance	Solid (Form may vary)	N/A
Boiling Point	260.7 °C (at 760 mmHg)	[2]
Density	1.46 g/cm <sup>3</sup>	[2]
Flash Point	111.5 °C	[2]
Refractive Index	1.478	[2]
LogP (Predicted)	1.35 ± 0.42	N/A
pKa (Predicted)	1.95 ± 0.10 (most basic)	N/A

Note: LogP and pKa values are predicted and should be considered estimates. Experimental determination is recommended for precise applications.

## Synthesis and Reactivity

The synthesis of **5-(Trifluoromethyl)pyrimidin-2-amine** is not widely detailed in singular, dedicated experimental protocols in publicly accessible literature. However, its synthesis can be inferred from methodologies used for related trifluoromethyl pyrimidine derivatives. A common and effective strategy involves the cyclocondensation of a trifluoromethyl-containing three-carbon unit with guanidine.

## Representative Experimental Protocol: Synthesis via Cyclocondensation

This protocol is a representative method based on established pyrimidine synthesis principles. Researchers should adapt and optimize the conditions based on available starting materials and laboratory capabilities.

Objective: To synthesize **5-(Trifluoromethyl)pyrimidin-2-amine**.

Reaction Scheme: A plausible route involves the reaction of a suitable 1,3-dicarbonyl compound (or equivalent) bearing a trifluoromethyl group with guanidine nitrate in the presence of a base.

Materials:

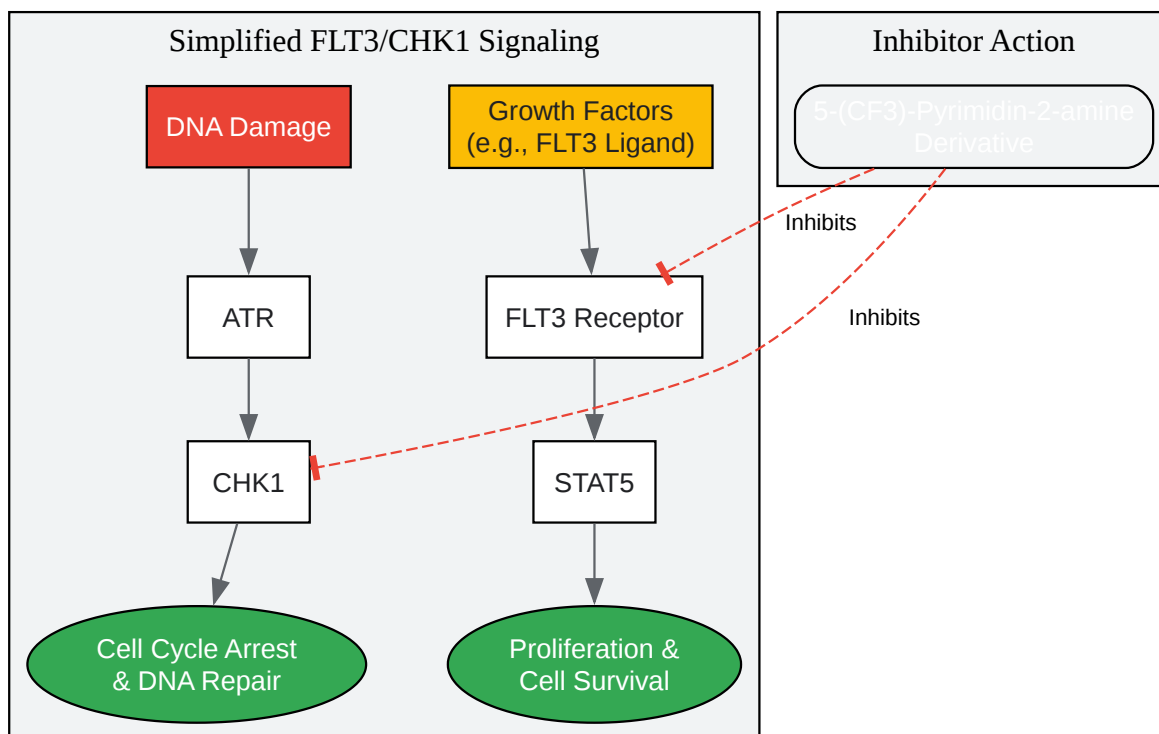
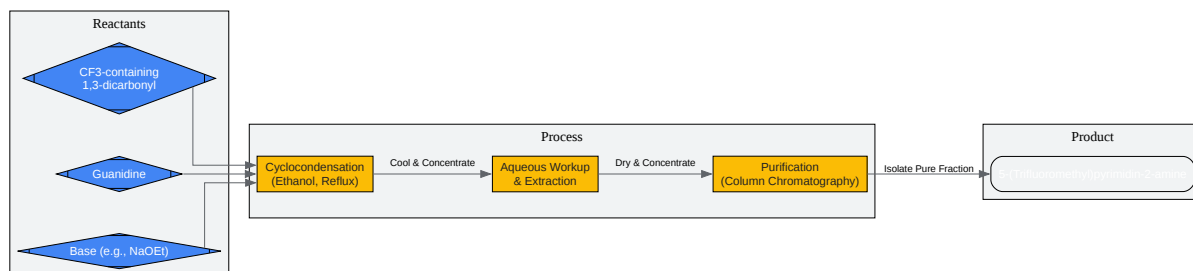
- 3,3,3-Trifluoro-2-formylpropanoate (or a suitable equivalent  $\beta$ -ketoester or malonaldehyde derivative)
- Guanidine nitrate
- Sodium ethoxide (NaOEt) or another suitable base
- Ethanol (anhydrous)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol.
- Base Addition: Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until dissolved.
- Guanidine Addition: Add guanidine nitrate (1.0 equivalent) to the solution and stir for 15-20 minutes at room temperature.

- **Substrate Addition:** Slowly add the trifluoromethylated 1,3-dicarbonyl compound (1.0 equivalent) to the reaction mixture.
- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- **Extraction:** Redissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure **5-(Trifluoromethyl)pyrimidin-2-amine**.

**Characterization:** The final product should be characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity.



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